molecular formula C17H13N5O2 B11009644 N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11009644
M. Wt: 319.32 g/mol
InChI Key: PHQKQAYMFWPTGS-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” is a complex organic compound that features both benzimidazole and quinazolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Quinazolinone Moiety: This can be synthesized by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the benzimidazole and quinazolinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.

    Reduction: Reduction reactions might target the carbonyl group in the quinazolinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” could have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.

    Quinazolinone Derivatives: Compounds like gefitinib or erlotinib, which are used as anticancer agents.

Uniqueness

The uniqueness of “N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” would lie in its specific combination of benzimidazole and quinazolinone moieties, which might confer unique biological activities or chemical properties not seen in other compounds.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H13N5O2/c23-16(21-11-5-6-14-15(7-11)19-9-18-14)8-22-10-20-13-4-2-1-3-12(13)17(22)24/h1-7,9-10H,8H2,(H,18,19)(H,21,23)

InChI Key

PHQKQAYMFWPTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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